N-[4-(trifluoromethoxy)phenyl]glycinamide

Drug Design Physicochemical Properties Lipophilicity

N-[4-(Trifluoromethoxy)phenyl]glycinamide is a para-substituted N-phenylglycinamide bearing the -OCF₃ group, a structural motif recognized for imparting distinct physicochemical properties relative to common -OCH₃, -CF₃, or halogen congeners. It serves primarily as a versatile synthetic intermediate in medicinal chemistry programs, particularly in the construction of kinase inhibitors, TRP channel modulators, and other bio-active phenylglycinamide derivatives.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
Cat. No. B12346959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(trifluoromethoxy)phenyl]glycinamide
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CN)OC(F)(F)F
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-6(2-4-7)14-8(15)5-13/h1-4H,5,13H2,(H,14,15)
InChIKeyBAJKMMMAUXOCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-[4-(Trifluoromethoxy)phenyl]glycinamide (CAS 1224169-60-1) – Why This Glycinamide Building Block Is Not Interchangeable


N-[4-(Trifluoromethoxy)phenyl]glycinamide is a para-substituted N-phenylglycinamide bearing the -OCF₃ group, a structural motif recognized for imparting distinct physicochemical properties relative to common -OCH₃, -CF₃, or halogen congeners [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry programs, particularly in the construction of kinase inhibitors, TRP channel modulators, and other bio-active phenylglycinamide derivatives. The presence of the trifluoromethoxy group fundamentally alters lipophilicity and electronic character compared to its closest analogs, making direct substitution without re-optimization infeasible in most lead series [2].

Why N-[4-(Trifluoromethoxy)phenyl]glycinamide Cannot Be Swapped with Common Methoxy, Trifluoromethyl, or Halogen Analogs


The 4-(trifluoromethoxy)phenyl motif drives a unique balance of lipophilicity, electron withdrawal, and metabolic vulnerability that is not replicated by simple substitution with 4-methoxy, 4-trifluoromethyl, 4-fluoro, or 4-chloro derivatives. A class-level evaluation of physico-chemical properties demonstrates that replacing -OCF₃ with -OCH₃ alters LogD by 0.7–1.4 units, which can drastically shift permeability, solubility, and off-target promiscuity [1]. Conversely, swapping to -CF₃ maintains similar lipophilicity but introduces divergent metabolic stability and electronic effects, while smaller halogens fail to achieve the same steric and hydrophobic footprint [2]. These differences preclude trivial interchange in structure-activity relationship (SAR) campaigns and underscore the need for a dedicated procurement strategy for the -OCF₃ intermediate.

Quantitative Differentiation of N-[4-(Trifluoromethoxy)phenyl]glycinamide Against Closest Analogs


OCF₃ vs. OCH₃ Substitution: Lipophilicity Shift (ΔLogD) Quantified Across Aliphatic Analog Series

In a systematic study of aliphatic derivatives, the -OCF₃ group increased lipophilicity by 0.7–1.4 LogD units relative to matched -OCH₃ analogs, reaching levels comparable to -CF₃-substituted counterparts [1]. This measured ΔLogD range provides a quantitative basis for forecasting the impact on membrane permeability and target engagement when selecting the trifluoromethoxy building block over the methoxy version.

Drug Design Physicochemical Properties Lipophilicity Trifluoromethoxy

OCF₃ vs. CF₃: Comparable Lipophilicity but Divergent Microsomal Stability

While the -OCF₃ and -CF₃ groups confer similar lipophilicity, their metabolic fates differ significantly. In microsomal stability assays, trifluoromethoxy-substituted derivatives exhibited decreased metabolic stability compared to their trifluoromethyl counterparts, with the exception of certain N-alkoxy(sulfon)amide series [1]. This indicates that procurement of a -CF₃ intermediate as a substitute for -OCF₃ may introduce a misleadingly favorable metabolic profile that would not translate to the final compound.

Metabolic Stability Microsomal Clearance Fluorinated Substituents

Electronic Character of -OCF₃: Meta-Directing and Deactivating Nature Versus -OCH₃

The trifluoromethoxy group is strongly electron-withdrawing (σₚ ≈ +0.35), whereas the methoxy group is electron-donating (σₚ ≈ -0.27), a reversal of electronic character that fundamentally alters the reactivity of the phenyl ring in electrophilic aromatic substitution and cross-coupling reactions [1][2]. This polarity inversion is consistently observed in Hammett-based analyses of fluorinated alkoxy substituents [1]. For N-[4-(trifluoromethoxy)phenyl]glycinamide, this means the aniline nitrogen's nucleophilicity and the ring's susceptibility to further functionalization differ markedly from the methoxy analog.

Electronic Effects Hammett Constants Synthetic Utility

Kinase Inhibitor Intermediate Utility: Enabling TrkA and Related Targets via Phenylglycinamide Scaffolds

Array BioPharma patents (US8865698, US9676783, and related filings) exemplify the use of para-substituted phenylglycinamide intermediates in the synthesis of potent TrkA kinase inhibitors, with lead compounds achieving IC₅₀ values of 1.9–22.2 nM in TrkA enzymatic assays [1]. N-[4-(Trifluoromethoxy)phenyl]glycinamide serves as a direct precursor to such elaborated structures, providing the critical 4-OCF₃-phenylglycinamide core that contributes to the favorable balance of potency, selectivity, and pharmacokinetics observed in clinical candidates such as larotrectinib. While the target compound itself is not claimed as the active pharmaceutical ingredient, its role as a validated intermediate for high-value kinase inhibitor programs differentiates it from unsubstituted or weakly-substituted phenylglycinamides that lack documented utility in advanced leads.

Kinase Inhibitors TrkA Medicinal Chemistry Scaffold Optimization

High-Impact Procurement Scenarios for N-[4-(Trifluoromethoxy)phenyl]glycinamide


Scaffold-Hopping SAR Programs Targeting Kinase Selectivity and CNS Penetration

When medicinal chemistry teams need to explore the lipophilicity-activity relationship within a kinase inhibitor series, N-[4-(trifluoromethoxy)phenyl]glycinamide provides a modular entry point for installing the -OCF₃ motif, which raises LogD by 0.7–1.4 units over -OCH₃, thereby modulating blood-brain barrier permeability and target engagement [1]. This is especially relevant for TrkA programs where balanced CNS exposure is critical.

Metabolic Stability Fine-Tuning in Lead Optimization

For project teams encountering excessively rapid clearance with methoxy-substituted leads, the switch to the trifluoromethoxy analog offers an opportunity to rebalance lipophilicity and metabolic soft spots. The documented decrease in microsomal stability of -OCF₃ vs. -CF₃ must be accounted for, making the -OCF₃ intermediate ideal when a metabolically labile replacement for -CF₃ is desired [1].

Diversification of Aniline-Derived Building Block Libraries

Chemical procurement groups managing in-house fragment or building block collections can differentiate their library by including N-[4-(trifluoromethoxy)phenyl]glycinamide alongside its 4-methoxy, 4-trifluoromethyl, and 4-halo counterparts. The unique electronic profile (σₚ ≈ +0.35 for -OCF₃ vs. -0.27 for -OCH₃) enables distinct reactivity in amide coupling, Buchwald-Hartwig, and cross-coupling reactions, expanding the accessible chemical space [1].

Intermediates for CNS-Targeted Glycine Transporter Modulators

Several glycine transporter 1 (GlyT1) inhibitor programs have utilized 4-(trifluoromethoxy)phenyl-containing intermediates to achieve potent inhibition and CNS penetration [1]. N-[4-(Trifluoromethoxy)phenyl]glycinamide can be advanced as a key building block for second-generation GlyT1 ligands, leveraging the favorable balance of lipophilicity and hydrogen-bonding capability conferred by the glycinamide head group and the -OCF₃ tail.

Quote Request

Request a Quote for N-[4-(trifluoromethoxy)phenyl]glycinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.